1-Fluoro-3-(1-isocyanatocyclopentyl)benzene
Description
1-Fluoro-3-(1-isocyanatocyclopentyl)benzene is a fluorinated aromatic compound featuring a meta-substituted cyclopentyl isocyanate group. The isocyanate (-NCO) functional group confers high reactivity, enabling its use in polymer synthesis (e.g., polyurethanes) and as a cross-linking agent. The fluorine atom at the meta position influences electronic properties, enhancing electrophilic substitution selectivity.
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-fluoro-3-(1-isocyanatocyclopentyl)benzene |
InChI |
InChI=1S/C12H12FNO/c13-11-5-3-4-10(8-11)12(14-9-15)6-1-2-7-12/h3-5,8H,1-2,6-7H2 |
InChI Key |
SBRCKNSLQMUBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)F)N=C=O |
Origin of Product |
United States |
Biological Activity
1-Fluoro-3-(1-isocyanatocyclopentyl)benzene is a compound of increasing interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C₁₂H₁₂FNO
- Molecular Weight : 205.23 g/mol
- CAS Number : 1536854-55-3
- Structural Formula :
Hazard Classification
The compound is classified under hazardous materials with the following safety signals:
- Signal Word : Danger
- Hazard Statements : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) .
Pharmacological Properties
Research on 1-Fluoro-3-(1-isocyanatocyclopentyl)benzene indicates potential biological activities that could be leveraged in pharmacological applications:
- Anticancer Activity : Preliminary studies suggest that compounds with isocyanate groups exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of the isocyanate functional group has been linked to antimicrobial activity. This is particularly relevant in the development of new antibiotics as resistance to existing drugs increases .
The biological activity of 1-Fluoro-3-(1-isocyanatocyclopentyl)benzene can be attributed to several mechanisms:
- Protein Interaction : Isocyanates are known to react with nucleophilic sites in proteins, potentially leading to modifications that alter protein function and induce cell death in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that isocyanates can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 1-Fluoro-3-(1-isocyanatocyclopentyl)benzene:
Comparison with Similar Compounds
Structural and Functional Group Variations
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene
- Molecular Formula: C₁₂H₁₂FNO (identical to the meta isomer)
- Substituent Position : Para
- Key Differences: The para-substituted isomer exhibits distinct regioselectivity in reactions due to altered steric and electronic effects.
1-Fluoro-3-(trifluoromethyl)benzene
- Molecular Formula : C₇H₄F₄
- Substituents : Trifluoromethyl (-CF₃) at meta position.
- Key Differences :
1-Fluoro-3-(iodoethynyl)benzene
- Molecular Formula : C₈H₄FI
- Substituents : Iodoethynyl (-C≡C-I) at meta position.
- Key Differences: The iodoethynyl group enables Sonogashira coupling reactions, making it valuable in alkyne-based syntheses. Less moisture-sensitive than isocyanates but requires handling under inert conditions .
Physicochemical Properties
Electronic and Steric Effects
Cyclopentyl vs. Linear Chains :
Fluorine vs. Other Halogens :
- Fluorine’s electronegativity increases ring deactivation compared to chlorine or bromine analogs, directing substitutions to specific positions (e.g., para to fluorine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
